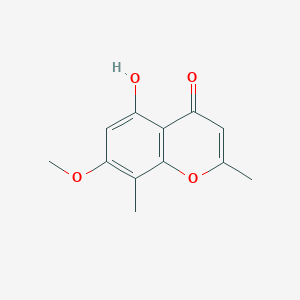

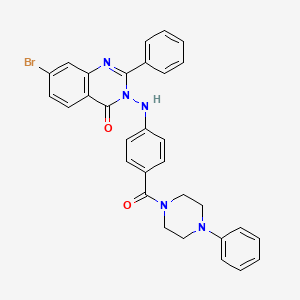

Isoeugenitin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソオイゲニチンは、土壌菌Papulaspora属から単離された天然化合物です。 ミクソバクテリアStigmatella aurantiacaの形態形成を誘導する調節物質としての役割で知られています

2. 製法

イソオイゲニチンは、通常、菌培養から単離されます。Papulaspora属菌は、オートミール粉末と栄養溶液を含む固体培地で培養されます。 培養物はその後、アセトンで抽出し、抽出物をイソオイゲニチンの存在についてスクリーニングします

準備方法

Isoeugenitin is typically isolated from fungal cultures. The fungus Papulaspora sp. is cultivated on a solid-phase medium containing oatmeal powder and a nutrient solution. The culture is then extracted with acetone, and the extracts are screened for the presence of this compound

化学反応の分析

イソオイゲニチンは、酸化、還元、置換を含むさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、イソオイゲニチンの酸化は、キノンの形成につながる可能性があり、還元はアルコール誘導体の生成につながる可能性があります .

4. 科学研究への応用

イソオイゲニチンは、いくつかの科学研究への応用があります。

科学的研究の応用

Isoeugenitin has several scientific research applications:

作用機序

イソオイゲニチンは、Stigmatella aurantiacaの形態形成を誘導する調節物質として作用することにより、その効果を発揮します。 フェロモン様の活性を模倣し、特定の濃度で暗闇の中で胞子体の形成を誘発します . このプロセスに関与する正確な分子標的および経路はまだ調査中ですが、光照射なしに分化を誘導できることは、その作用機序の重要な側面です .

類似化合物との比較

イソオイゲニチンは、イソオイゲニン、フェルラ酸、p-クマリン酸、カフェ酸などの他のクロモンと構造的に関連しています . これらの化合物は、類似の化学構造を共有していますが、生物学的活性と用途が異なります。 たとえば、イソオイゲニンは、一酸化窒素合成酵素阻害活性で知られており、フェルラ酸とカフェ酸は、よく知られた抗酸化剤です . イソオイゲニチンの独自性は、ミクソバクテリアの形態形成を誘導できることにあり、これは他の関連化合物では一般的ではありません .

特性

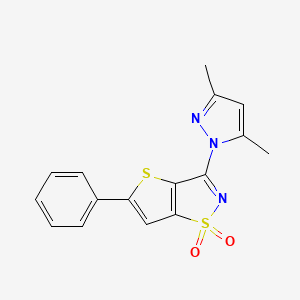

CAS番号 |

519-18-6 |

|---|---|

分子式 |

C12H12O4 |

分子量 |

220.22 g/mol |

IUPAC名 |

5-hydroxy-7-methoxy-2,8-dimethylchromen-4-one |

InChI |

InChI=1S/C12H12O4/c1-6-4-8(13)11-9(14)5-10(15-3)7(2)12(11)16-6/h4-5,14H,1-3H3 |

InChIキー |

DFAAYQHTFVTATL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)C |

melting_point |

147.5 - 148 °C |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

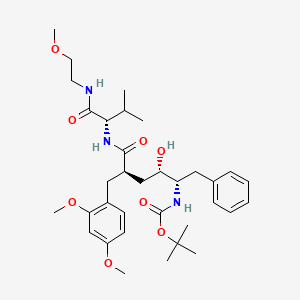

![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)